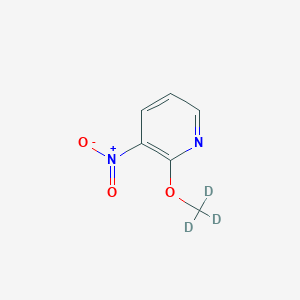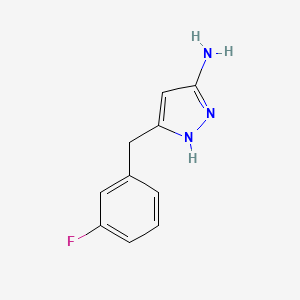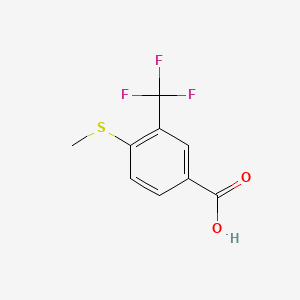
(S)-3-(4-Fluorophenyl)morpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Fluorophenyl)morpholin-2-one is an organic compound with the chemical formula C10H10FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using a base such as sodium hydroxide . The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Fluorophenyl)morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted morpholinones with various functional groups.
Aplicaciones Científicas De Investigación
(S)-3-(4-Fluorophenyl)morpholin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of (S)-3-(4-Fluorophenyl)morpholin-2-one is still under investigation. it is believed to interact with specific molecular targets such as α1a-adrenoceptors, influencing various biochemical pathways. This interaction can modulate physiological responses, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: A substance P/neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Morpholin-3-one: A related compound with similar structural features but different functional groups.
Uniqueness
(S)-3-(4-Fluorophenyl)morpholin-2-one is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical interactions.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
(3S)-3-(4-fluorophenyl)morpholin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2/t9-/m0/s1 |
Clave InChI |
OXCLAQBUWPZDTA-VIFPVBQESA-N |
SMILES isomérico |
C1COC(=O)[C@@H](N1)C2=CC=C(C=C2)F |
SMILES canónico |
C1COC(=O)C(N1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



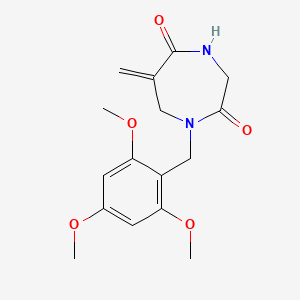

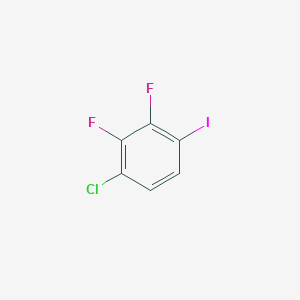



![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)

